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Compound of Interest

Compound Name: IPN60090

Cat. No.: B15574300

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers utilizing the selective glutaminase-1 (GLS1) inhibitor,
IPN60090, in preclinical studies. The information provided is intended to help anticipate and
mitigate potential toxicities, ensuring more robust and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with IPN60090,
presented in a question-and-answer format.

Issue 1: Unexpected Animal Morbidity or Mortality

e Question: We are observing unexpected morbidity (e.g., lethargy, hunched posture, rough
coat) and/or mortality in our rodent models treated with IPN60090, even at doses reported to
be tolerated. What are the potential causes and how can we troubleshoot this?

e Answer: Unexpected morbidity and mortality can stem from several factors. Here is a
systematic approach to troubleshooting this issue:

o Dose and Formulation Verification:

» Vehicle Effects: Ensure the vehicle used for IPN60090 administration is well-tolerated
on its own. Conduct a vehicle-only control group to assess any background toxicity.
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» Formulation Stability: Confirm the stability of your IPN60090 formulation. Improper
storage or preparation can lead to degradation and altered efficacy or toxicity.

» Dosing Accuracy: Double-check all dose calculations and the calibration of dosing
equipment. Even small errors in dosing can have significant consequences, especially
at higher concentrations.

o Animal Model Considerations:

» Strain and Species Differences: Metabolic and physiological differences between animal
strains and species can significantly impact drug tolerance. The reported maximally
tolerated dose (MTD) of 100 mg/kg twice daily for IPN60090 was established in a
specific, though unpublished, model. Your model may be more sensitive.

» Underlying Health Status: Ensure that the animals used are healthy and free from
underlying infections or stress, which can exacerbate drug toxicity.

o On-Target Toxicity:

= Glutaminase Inhibition in Healthy Tissues: GLS1 is expressed in various healthy
tissues, including the kidney and brain. High levels of GLS1 inhibition can disrupt
normal cellular function in these organs.

= Monitoring: Implement regular monitoring of animal health, including body weight, food
and water intake, and clinical signs of distress.

o Recommended Actions:

» Dose De-escalation: If toxicity is observed, reduce the dose of IPN60090 to a lower,
better-tolerated level.

» Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the MTD
in your specific animal model. This is a critical first step before initiating larger efficacy
studies.

» Staggered Dosing: In a cohort of animals, administer the initial doses to a small subset
before dosing the entire group to catch any acute toxicity early.
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Issue 2: Significant Body Weight Loss and Gastrointestinal (Gl) Issues

e Question: Our animals are exhibiting significant body weight loss (>15%) and signs of
gastrointestinal distress (e.g., diarrhea, poor appetite) after treatment with IPN60090. What
is the likely cause and what can be done?

e Answer: Body weight loss and Gl issues are common adverse effects in preclinical oncology
studies. For a glutaminase inhibitor, these can be linked to the drug's mechanism of action.

o Potential Causes:

» Impact on Intestinal Epithelium: The cells of the intestinal lining are highly proliferative
and have high energy demands, which can be reliant on glutamine metabolism.
Inhibition of GLS1 may disrupt the integrity and function of the gut epithelium. An older,
non-selective glutaminase enzyme therapeutic was noted to cause diarrhea and colitis
in primates.

» Systemic Metabolic Disruption: Inhibition of a key metabolic enzyme can lead to
systemic effects that manifest as reduced appetite and subsequent weight loss.

o Troubleshooting and Mitigation Strategies:

» Supportive Care: Provide supportive care to the animals, such as supplemental nutrition
(e.g., palatable, high-calorie food) and hydration (e.g., hydrogel packs), to help manage
weight loss and dehydration.

» Dose Adjustment: A lower dose or a modified dosing schedule (e.g., intermittent dosing)
may reduce the severity of Gl toxicity while maintaining anti-tumor efficacy.

» Symptomatic Treatment: Consult with veterinary staff about appropriate symptomatic
treatments, such as anti-diarrheal agents, if necessary.

» Pathological Assessment: In animals that are euthanized due to severe symptoms,
perform a thorough gross and histopathological examination of the Gl tract to identify
any lesions or inflammation.

Issue 3: Signs of Renal or Neurological Toxicity
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e Question: We have observed elevated serum creatinine in our animals, and some are
displaying unusual neurological signs (e.g., ataxia, circling). Could this be related to
IPN60090 treatment?

o Answer: Based on clinical data from the IPN60090 Phase | trial, renal and neurological
toxicities are potential on-target effects of GLS1 inhibition.[1]

o Potential Mechanisms:

» Renal Toxicity: The kidneys have high levels of glutaminase activity, which is crucial for
ammonia excretion and acid-base balance. Inhibition of GLS1 can disrupt these
processes, potentially leading to kidney damage. Elevated creatinine is a key indicator

of impaired kidney function.[1]

= Neurological Toxicity: Glutamate, the product of the glutaminase reaction, is a major
excitatory neurotransmitter in the central nervous system. While IPN60090's ability to
cross the blood-brain barrier is not specified in the provided results, altered glutamate
homeostasis in the periphery could have indirect effects on the CNS. Clinical trials
reported photopsia, photophobia, and, at high doses, PRES syndrome, indicating a
potential for neurological side effects.[1]

o Monitoring and Management:

» Baseline and On-Study Monitoring: Establish baseline measurements for key
parameters before starting treatment.

» Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels at
regular intervals. Consider urinalysis to check for proteinuria or other abnormalities.

» Neurological Assessment: Conduct regular, standardized neurological examinations
to detect any subtle changes in behavior, coordination, or reflexes.

» Histopathology: At the end of the study, or if animals are euthanized early, perform a
detailed histopathological evaluation of the kidneys and brain.

» Dose Reduction: If signs of renal or neurological toxicity appear, a dose reduction is
warranted.
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Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of IPN60090 and how does it relate to its potential

toxicities?

Al: IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS1), a key enzyme in
cellular metabolism.[2][3] GLS1 catalyzes the conversion of glutamine to glutamate, a reaction
that is critical for cancer cells that are dependent on glutamine for energy and biosynthesis.[2]
The potential toxicities of IPN60090 are thought to be "on-target,” meaning they result from the
inhibition of GLS1 in healthy tissues where this enzyme also plays an important role, such as
the kidneys, brain, and gastrointestinal tract.

Q2: What are the typical preclinical toxicology studies that should be performed for a
compound like IPN60090 before advancing to clinical trials?

A2: A standard preclinical toxicology program for a small molecule inhibitor like IPN60090
typically includes:

o Dose Range-Finding (DRF) Studies: These are non-GLP (Good Laboratory Practice) studies
in at least one rodent and one non-rodent species to determine the dose range for
subsequent studies and to identify the Maximum Tolerated Dose (MTD).

» GLP-Compliant Repeat-Dose Toxicology Studies: These studies are conducted in two
species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial
length (e.g., 28-day studies for a Phase | trial). Key assessments include:

o Clinical observations

o Body weight and food consumption

o Hematology (complete blood count)

o Clinical chemistry (organ function markers)
o Urinalysis

o Full histopathological examination of all major organs
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Q3: Are there any known biomarkers that can predict sensitivity or toxicity to IPN60090?

A3: Preclinical and clinical data suggest that tumors with certain molecular alterations, such as
KEAP1/NFE2L2 mutations or low expression of asparagine synthetase (ASNS), may be more
sensitive to GLS1 inhibition.[1] While these are biomarkers of efficacy, there are no established
preclinical biomarkers to predict toxicity. Monitoring general markers of organ function (e.g.,
creatinine for kidney, ALT/AST for liver) is the standard approach.

Q4: How should we present our preclinical toxicology data?

A4: Quantitative data from preclinical toxicology studies should be summarized in clear and
well-structured tables. Below are examples of how to present hematology and clinical chemistry
data. Please note that the data in these tables are for illustrative purposes only and do not
represent actual results for IPN60090.

Table 1. Example of Hematology Data Summary in a 28-Day Rodent Toxicology Study

Vehicle IPN60090 IPN60090 IPN60090
Parameter Units Control (Low Dose, (Mid Dose, (High Dose,
(Male) Male) Male) Male)
White Blood
103/uL 85+1.2 82+15 79+1.1 75+1.3
Cells (WBC)
Red Blood
108/uL 7.2+0.5 7.1+£0.6 7004 6.8+£0.5
Cells (RBC)
Hemoglobin
g/dL 14.1+1.0 13.9+1.2 13.5+0.9 13.1+1.1
(HGB)
Platelets
PLT) 103/uL 950 + 150 930 + 160 900 + 140 850 + 170

Table 2: Example of Clinical Chemistry Data Summary in a 28-Day Rodent Toxicology Study
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Vehicle IPN60090 IPN60090 IPN60090
Parameter Units Control (Low Dose, (Mid Dose, (High Dose,
(Male) Male) Male) Male)
Alanine
Aminotransfe  U/L 45+ 10 48 £ 12 55+ 15 65 + 20
rase (ALT)
Aspartate
Aminotransfe U/L 8015 85+18 95+ 20 110 £ 25
rase (AST)
Blood Urea
Nitrogen mg/dL 20+ 4 22+5 28+6 35 + 8**
(BUN)
Creatinine mg/dL 05+0.1 0.6+0.1 0.8+0.2 1.2 +0.3*
Glucose mg/dL 150 + 20 145 + 25 140 £ 22 135+ 30

*Statistically significant change (p < 0.05) **Statistically significant change (p < 0.01)
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Caption: Glutaminase-1 (GLS1) signaling pathway and the inhibitory action of IPN60090.
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Caption: A typical workflow for preclinical toxicology assessment of a novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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